molecular formula C12H11N3O2S B11060396 6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11060396
M. Wt: 261.30 g/mol
InChI Key: XTRNNVAHAWZHTI-UHFFFAOYSA-N
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Description

6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve catalyst-free and microwave-assisted one-pot synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings.

    Reduction: Reduction reactions can target the nitrogen and oxygen atoms in the isoxazole ring.

    Substitution: Various substitution reactions can occur, especially at the ethyl and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives with potential biological activities .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the metabolism of tryptophan. This inhibition can modulate immune responses and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simpler structure.

    Thiazole: Another five-membered heterocycle with sulfur instead of oxygen.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other isoxazole derivatives .

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

6-ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N3O2S/c1-3-8-13-11(16)9-10(15-17-12(9)14-8)7-5-4-6(2)18-7/h4-5H,3H2,1-2H3,(H,13,14,16)

InChI Key

XTRNNVAHAWZHTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=NO2)C3=CC=C(S3)C)C(=O)N1

Origin of Product

United States

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